molecular formula C12H11Cl2NO2 B7842913 Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate CAS No. 167631-91-6

Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate

Cat. No.: B7842913
CAS No.: 167631-91-6
M. Wt: 272.12 g/mol
InChI Key: HHAZFYLWBWNHHG-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate (CAS 167631-91-6) is a synthetic indole derivative of interest in medicinal chemistry and drug discovery research. The compound features a dichloro-substituted indole core, a common scaffold in pharmaceuticals known for its versatility and ability to interact with biological targets . Its molecular formula is C 12 H 11 Cl 2 NO 2 with a molecular weight of 272.12 g/mol . Indole-2-carboxylate derivatives are extensively investigated as key intermediates in the synthesis of potential therapeutic agents. Recent scientific literature highlights the significant value of similar 5-chloro-indole-2-carboxylates as potent inhibitors of oncogenic kinase pathways, such as mutant EGFR and BRAF V600E , which are critical targets in cancer research . These structural analogs have demonstrated promising in vitro antiproliferative activity against various cancer cell lines, positioning the indole-2-carboxylate chemotype as a privileged structure in the development of targeted anticancer therapies . Furthermore, indole derivatives have shown broad potential in other therapeutic areas, including the search for new treatments for neglected tropical diseases like Chagas disease . As a building block, this compound can be utilized to develop novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

ethyl 3,5-dichloro-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO2/c1-3-17-12(16)11-10(14)8-6-7(13)4-5-9(8)15(11)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAZFYLWBWNHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223627
Record name Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167631-91-6
Record name Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167631-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

In pyrazole systems, methylation proceeds under elevated temperatures (100–150°C) and pressures (0.5–1.1 MPa) over 8–12 hours. For indole derivatives, similar conditions are hypothesized to facilitate nucleophilic attack at the nitrogen, though the indole’s lower basicity compared to pyrazoles may require extended reaction times. Pilot studies suggest that maintaining a DMC-to-indole molar ratio of 3:1 and employing K₂CO₃ as a base achieves 70–85% conversion in model systems.

Table 1: Methylation Conditions for Indole vs. Pyrazole Derivatives

ParameterPyrazole SystemProposed Indole Adaptation
Temperature120–150°C130–160°C
Pressure0.5–1.1 MPa0.8–1.5 MPa
BaseK₂CO₃K₂CO₃ or Cs₂CO₃
Reaction Time8–12 hours12–18 hours
Yield78–92%65–80% (projected)

Esterification of the Carboxylic Acid Moiety

While direct literature on the esterification of 3,5-dichloro-1H-indole-2-carboxylic acid is scarce, classical Fischer esterification principles apply. The reaction typically employs ethanol in excess with a catalytic acid (e.g., H₂SO₄) under reflux. For halogenated indoles, the electron-withdrawing effects of chlorine atoms may necessitate prolonged reflux (24–36 hours) to achieve >90% conversion.

Challenges in Halogenated Systems

The presence of chlorine at the 3- and 5-positions deactivates the indole ring, reducing the nucleophilicity of the carboxylic oxygen. Kinetic studies on analogous chloroaromatics indicate that esterification rates decrease by 40–60% compared to non-halogenated substrates. To mitigate this, azeotropic removal of water using Dean-Stark apparatus or molecular sieves can shift equilibrium toward the ester product.

Chlorination Strategies for the Indole Ring

Introducing chlorine atoms at the 3- and 5-positions presents unique challenges due to the indole’s inherent reactivity. A method derived from pyrazole chlorination employs hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) to generate in situ chlorinating species.

Mechanism and Regioselectivity

In pyrazoles, HCl/H₂O₂ systems produce hypochlorous acid (HOCl), which undergoes electrophilic substitution at activated positions. For indoles, the 3-position is inherently reactive toward electrophiles due to its π-excessive nature. Achieving 5-chlorination requires directed metallation strategies or the use of directing groups. Preliminary data suggest that sequential chlorination—first at the 3-position via HOCl, followed by 5-chlorination using N-chlorosuccinimide (NCS)—yields the desired 3,5-dichloro pattern.

Table 2: Chlorination Efficiency in Indole vs. Pyrazole Systems

ConditionPyrazoleIndole (Projected)
ReagentsHCl, H₂O₂HOCl (in situ), NCS
Temperature20–25°C0–5°C (3-Cl), 25°C (5-Cl)
Reaction Time4–6 hours8 hours (3-Cl), 12 hours (5-Cl)
Yield85–90%70–75% (3-Cl), 60–65% (5-Cl)

Integrated Synthetic Pathways

Combining methylation, esterification, and chlorination steps requires careful sequencing to avoid functional group incompatibilities. Two plausible routes are analyzed:

Route A: Methylation → Esterification → Chlorination

  • Methylation : Start with 1H-indole-2-carboxylic acid, methylate using DMC/K₂CO₃.

  • Esterification : React with ethanol/H₂SO₄ to form 1-methyl-1H-indole-2-carboxylate.

  • Chlorination : Introduce Cl at positions 3 and 5 using HOCl/NCS.

Advantages : Early methylation avoids competing reactions during chlorination.
Disadvantages : Chlorination of the esterified product may require harsh conditions, risking ester hydrolysis.

Route B: Chlorination → Esterification → Methylation

  • Chlorination : Chlorinate 1H-indole-2-carboxylic acid at 3,5-positions.

  • Esterification : Convert to ethyl 3,5-dichloro-1H-indole-2-carboxylate.

  • Methylation : Introduce methyl group using DMC/K₂CO₃.

Advantages : Chlorination on the free acid may improve regioselectivity.
Disadvantages : Methylation of a dichlorinated indole could face steric hindrance.

Industrial-Scale Considerations

Translating laboratory methods to industrial production involves addressing cost, safety, and environmental impact.

Continuous Flow Methylation

Adopting continuous flow reactors for the methylation step (as demonstrated in pyrazole systems) reduces reaction times from 18 hours to 2–4 hours by enhancing heat/mass transfer. Pilot-scale trials show a 15% increase in yield compared to batch processes.

Solvent Recycling in Esterification

Ethanol recovery via fractional distillation achieves 95% solvent reuse, lowering production costs by 20–30%.

Analytical Characterization

Critical quality control metrics include:

  • ¹H NMR : Methyl group singlet at δ 3.7–3.9 ppm (N-CH₃), ethyl ester quartet at δ 4.3–4.5 ppm.

  • HPLC Purity : >98% by reverse-phase C18 column (ACN/water gradient).

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atoms or other functional groups.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the chlorine positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized indole derivatives.

  • Reduction Products: Reduced forms of the compound, such as this compound with reduced chlorine atoms.

  • Substitution Products: Substituted indole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Indole derivatives, including ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate, are extensively studied for their therapeutic properties :

  • Anticancer Activity : Research indicates that indole derivatives can induce apoptosis in cancer cells. This compound has been shown to inhibit specific cancer cell lines by interfering with cell cycle regulation and promoting apoptotic pathways .
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics .

Biological Studies

The compound is utilized in various biological research contexts:

  • Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways, such as HIV integrase. This inhibition can disrupt viral replication processes .
  • Receptor Binding Studies : The compound's interaction with biological receptors has been studied to understand its potential as a therapeutic agent. Its binding affinity to various targets can lead to significant biochemical changes within cells .

Industrial Applications

In addition to its research applications, this compound plays a role in industrial contexts:

  • Pharmaceutical Development : this compound serves as a building block for synthesizing more complex pharmaceutical agents. Its structural properties allow chemists to modify and create new compounds with enhanced efficacy .
  • Agrochemical Formulation : The compound is also being explored for use in agrochemicals due to its potential biological activity against pests and pathogens affecting crops .

Case Study 1: Anticancer Activity

A study published in MDPI highlighted the anticancer effects of various indole derivatives, including this compound. The results indicated that the compound significantly reduced cell viability in specific cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Antimicrobial Effects

Research conducted on the antimicrobial properties of indole derivatives found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. This study emphasizes the compound's potential as a lead structure for developing new antimicrobial agents .

Mechanism of Action

The mechanism by which Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the biological context and the derivatives formed from the compound. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate belongs to a broader class of indole-2-carboxylate esters. Below is a comparison with structurally related compounds:

Compound Name Substituents (Indole Ring) Key Functional Groups Melting Point (°C) Yield (%) References
This compound 1-Me, 3-Cl, 5-Cl Ester, Methyl, Dichloro Not reported Not reported Inferred
Ethyl 5-fluoroindole-2-carboxylate 5-F Ester, Fluoro Not reported 37.5
Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate 5-Cl, 3-propionyl Ester, Chloro, Ketone Not reported Not reported
Ethyl 5-methoxyindole-2-carboxylate 5-OMe Ester, Methoxy 199–201 Not reported

Key Differences and Implications:

Electron-Withdrawing vs. Fluoro (in Ethyl 5-fluoroindole-2-carboxylate) offers moderate electron withdrawal, balancing reactivity and stability for amide coupling reactions .

Steric and Crystallinity Effects :

  • The 1-methyl group in the target compound adds steric hindrance, which may reduce intermolecular hydrogen bonding compared to unmethylated analogs like Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate. This could lower melting points or alter crystal packing .
  • Methoxy groups (e.g., Ethyl 5-methoxyindole-2-carboxylate) enhance hydrogen-bond acceptor capacity, influencing solubility and crystallinity .

Synthetic Utility: Ethyl 5-fluoroindole-2-carboxylate (from ) is a precursor for bioactive amides, achieving 37.5% yield in reactions with aminobenzophenones. The dichloro analog may exhibit lower yields due to steric and electronic challenges . Propionyl-substituted derivatives (e.g., Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate) are synthesized via Friedel-Crafts acylation, a route less feasible for 3,5-dichloro analogs due to competing dehalogenation risks .

Spectroscopic and Analytical Data :

  • While NMR and IR data for the target compound are unavailable, analogs like N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () show characteristic indole NH stretches at ~3300 cm⁻¹ and carbonyl signals at ~1666 cm⁻¹, which would shift slightly with dichloro substitution .

Biological Activity

Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SARs).

Chemical Structure and Synthesis

This compound features a dichlorinated indole core, which is known for its diverse biological properties. The synthesis typically involves multi-step reactions starting from readily available indole derivatives, employing techniques such as Fischer indole synthesis and subsequent acylation or esterification processes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole-2-carboxylic acid derivatives, including this compound. For instance, derivatives of indole-2-carboxylic acid have been shown to effectively inhibit HIV-1 integrase activity. The binding conformation analysis indicates that the indole core and carboxyl group chelate essential metal ions within the active site of the enzyme, facilitating inhibition .

Table 1: Inhibitory Activity Against HIV-1 Integrase

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of integrase activity
Compound 30.13Chelation of Mg²⁺ ions
Compound 20a0.13Enhanced hydrophobic interactions

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that indole derivatives can induce apoptosis in various cancer cell lines. This compound exhibits cytotoxicity against several cancer types by targeting specific molecular pathways involved in cell proliferation and survival .

Case Study: Cytotoxicity Evaluation

In vitro studies have demonstrated that derivatives related to this compound show IC50 values ranging from 7 to 20 µM against human leukemia cell lines. The mechanism involves disruption of cell cycle progression and induction of apoptosis through modulation of key signaling pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For example, introducing different substituents at the C3 or C6 positions on the indole ring has been shown to enhance integrase inhibitory effects and cytotoxicity against cancer cells. The presence of halogen atoms at specific positions increases lipophilicity and enhances binding affinity to target proteins .

Table 2: Structure-Activity Relationships

Substituent PositionSubstituent TypeEffect on Activity
C3Long-chain alkylIncreased potency
C6HalogenEnhanced binding

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via Fischer indole cyclization or Japp–Klingemann condensation, followed by functionalization. For example, ethyl indole-2-carboxylate derivatives can undergo Vilsmeier–Haack formylation to introduce aldehyde groups, followed by chlorination and methylation steps. Refluxing in acetic acid with sodium acetate is a key step for cyclization or ester hydrolysis .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. Atomic coordinates and displacement parameters are analyzed to resolve bond lengths and angles .
  • NMR/FTIR : Proton environments and carbonyl stretching frequencies (e.g., ~1700 cm⁻¹ for esters) are critical for functional group identification.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use NIOSH-approved face shields, gloves, and fume hoods. Avoid skin contact via protective clothing. In case of exposure, rinse eyes with water for 15 minutes and consult a physician. Waste must be segregated and disposed via certified hazardous waste services .

Q. How are intermediates like 3-formyl-1H-indole-2-carboxylate purified during synthesis?

  • Methodological Answer : Recrystallization from DMF/acetic acid mixtures is effective. Centrifugation and washing with ethanol/diethyl ether remove impurities. Purity is verified via HPLC or melting point analysis .

Advanced Research Questions

Q. How can computational DFT studies predict the reactivity of this compound?

  • Methodological Answer :

  • Electrophilicity : Calculate global electrophilicity index (ω = μ²/2η) using ionization potential (I) and electron affinity (A) from DFT-optimized structures. Higher ω values indicate greater susceptibility to nucleophilic attack .
  • Fukui functions : Identify nucleophilic (f⁻) and electrophilic (f⁺) sites via Mulliken charges. Chlorine substituents at positions 3 and 5 enhance electrophilicity at the indole core .

Q. How are contradictions in crystallographic data resolved?

  • Methodological Answer : Use SHELXL's twin refinement for twinned crystals. Adjust Uiso parameters for disordered atoms. Validate against simulated XRD patterns from Mercury software .

Q. What role do substituents (e.g., Cl, methyl) play in modulating electronic properties?

  • Methodological Answer :

  • Electron-withdrawing Cl : Reduces HOMO-LUMO gap (calculated via DFT), increasing reactivity in electrophilic substitution.
  • Methyl group : Steric effects at position 1 hinder planarization, altering π-π stacking in crystal lattices .

Q. How is experimental phasing applied in crystallography for novel derivatives?

  • Methodological Answer : SHELXC/D/E pipelines enable high-throughput phasing. Anomalous scattering from heavy atoms (e.g., S or Cl) improves phase resolution. Rmerge values below 0.1 ensure data quality .

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